

# A Comparative Analysis of Seviteronel and Enzalutamide for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Seviteronel |           |
| Cat. No.:            | B612235     | Get Quote |

An objective guide for researchers and drug development professionals on the performance, mechanisms, and clinical data of **seviteronel** versus the established therapeutic, enzalutamide, in the management of castration-resistant prostate cancer (CRPC).

This guide provides a detailed comparison of **seviteronel**, an investigational dual-mechanism agent, and enzalutamide, a standard-of-care androgen receptor inhibitor, for the treatment of castration-resistant prostate cancer. The following sections present a comprehensive overview of their mechanisms of action, a summary of key clinical trial data, detailed experimental protocols from pivotal studies, and a discussion of their respective safety profiles.

#### Introduction

Castration-resistant prostate cancer (CRPC) is characterized by disease progression despite androgen deprivation therapy. The androgen receptor (AR) signaling pathway remains a critical driver of CRPC, leading to the development of next-generation hormonal therapies. Enzalutamide, a potent AR antagonist, has become a cornerstone of CRPC treatment.[1][2][3] **Seviteronel**, a selective CYP17 lyase and AR inhibitor, was developed as a novel therapeutic option.[4][5] This guide provides a comparative analysis of these two agents based on available clinical and preclinical data.

#### **Mechanisms of Action**



Enzalutamide is a second-generation nonsteroidal antiandrogen that acts as a potent androgen receptor inhibitor.[1][2] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby inhibiting the transcription of target genes involved in prostate cancer cell growth.[1][2][6][7][8]

**Seviteronel** exhibits a dual mechanism of action. It is a selective inhibitor of CYP17 17,20-lyase, a key enzyme in the androgen biosynthesis pathway, thus reducing the production of androgens.[4][9] Additionally, it acts as a competitive antagonist of both wild-type and mutated forms of the androgen receptor.[4][9]

#### **Signaling Pathway Diagrams**



Click to download full resolution via product page

**Diagram 1:** Mechanism of Action of Enzalutamide.





Click to download full resolution via product page

**Diagram 2:** Dual Mechanism of Action of **Seviteronel**.

#### **Clinical Efficacy**

Direct head-to-head clinical trial data for **seviteronel** versus enzalutamide is not available. Enzalutamide is an approved drug with extensive data from multiple large-scale Phase III trials. **Seviteronel**'s development for CRPC, particularly in the post-enzalutamide setting, was halted due to tolerability issues and limited efficacy.[10][11][12]

### **Enzalutamide Efficacy Data**

The efficacy of enzalutamide has been established in various clinical settings within the CRPC spectrum.



| Trial                   | Patient<br>Population                        | Treatment<br>Arms                   | Median Progression- Free Survival (PFS)                             | Median<br>Overall<br>Survival<br>(OS) | PSA<br>Response<br>Rate (≥50%<br>decline) |
|-------------------------|----------------------------------------------|-------------------------------------|---------------------------------------------------------------------|---------------------------------------|-------------------------------------------|
| AFFIRM                  | mCRPC post-<br>chemotherap<br>y              | Enzalutamide<br>vs. Placebo         | 8.3 months<br>vs. 2.9<br>months                                     | 18.4 months<br>vs. 13.6<br>months     | 54%                                       |
| PREVAIL[13]             | Chemotherap<br>y-naïve<br>mCRPC              | Enzalutamide<br>vs. Placebo         | Not reached<br>vs. 3.9<br>months<br>(radiographic<br>PFS)           | 32.4 months<br>vs. 30.2<br>months     | 78%                                       |
| PROSPER[1<br>4][13][15] | Non-<br>metastatic<br>CRPC                   | Enzalutamide<br>vs. Placebo         | 36.6 months<br>(metastasis-<br>free survival)<br>vs. 14.7<br>months | 67.0 months<br>vs. 56.3<br>months     | Not Reported                              |
| STRIVE[16]              | Metastatic<br>and Non-<br>metastatic<br>CRPC | Enzalutamide<br>vs.<br>Bicalutamide | 19.4 months vs. 5.7 months                                          | Not a primary<br>endpoint             | 81%                                       |
| TERRAIN[13]             | Metastatic<br>CRPC                           | Enzalutamide<br>vs.<br>Bicalutamide | 15.7 months<br>vs. 5.8<br>months                                    | Not a primary endpoint                | Not Reported                              |

### **Seviteronel Efficacy Data**

Clinical data for **seviteronel** is limited to early-phase trials.



| Trial                                     | Patient Population                                              | Treatment                  | Key Efficacy<br>Outcome                                                                    |
|-------------------------------------------|-----------------------------------------------------------------|----------------------------|--------------------------------------------------------------------------------------------|
| Phase I<br>(NCT02012920)[4][17]<br>[18]   | CRPC (chemotherapy-naïve, some prior enzalutamide/abirater one) | Seviteronel<br>monotherapy | PSA reductions were observed.                                                              |
| Phase II<br>(NCT02123855)[10]<br>[11][12] | mCRPC post-<br>enzalutamide                                     | Seviteronel<br>monotherapy | PSA decline of ≥50% was observed in 1 of 17 patients (6%). The trial was terminated early. |

# Safety and Tolerability Enzalutamide Safety Profile

Enzalutamide is generally well-tolerated, with a safety profile established through extensive clinical trials.[3][19]

| Adverse Event        | Frequency           |
|----------------------|---------------------|
| Fatigue              | Common              |
| Hot flush            | Common              |
| Musculoskeletal pain | Common              |
| Hypertension         | Common              |
| Falls                | Increased incidence |
| Seizure              | Rare (0.8%)         |

#### **Seviteronel Safety Profile**

The clinical development of **seviteronel** was hampered by its safety profile, particularly central nervous system (CNS) toxicities.[10][11][12]



| Adverse Event             | Frequency (from Phase I/II trials) |
|---------------------------|------------------------------------|
| Fatigue                   | Very Common (up to 71%)[17]        |
| Dizziness                 | Very Common (up to 52%)[17]        |
| Nausea                    | Common                             |
| Blurred vision            | Common (up to 38%)[17]             |
| Dysgeusia (altered taste) | Common (up to 33%)[17]             |
| Concentration impairment  | Common                             |
| Tremor                    | Common                             |

# Experimental Protocols Enzalutamide - PROSPER Trial (NCT02003924)

- Study Design: A multinational, randomized, double-blind, placebo-controlled Phase III trial. [13][15]
- Patient Population: 1401 men with non-metastatic CRPC and a prostate-specific antigen (PSA) doubling time of ≤10 months.[14]
- Intervention: Patients were randomized 2:1 to receive either enzalutamide 160 mg orally once daily or placebo. All patients continued androgen deprivation therapy.[15]
- Primary Endpoint: Metastasis-free survival (MFS), defined as the time from randomization to radiographic evidence of metastasis or death.[15]
- Secondary Endpoints: Time to PSA progression, time to first use of subsequent antineoplastic therapy, and overall survival.[13]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. A drug safety evaluation of enzalutamide to treat advanced prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]

#### Validation & Comparative





- 5. go.drugbank.com [go.drugbank.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. A Clinical Evaluation of Enzalutamide in Metastatic Castration-Sensitive Prostate Cancer: Guiding Principles for Treatment Selection and Perspectives on Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer [cancer.fr]
- 18. Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety of enzalutamide in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel: expanded access in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Seviteronel and Enzalutamide for Castration-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612235#seviteronel-versus-enzalutamide-in-castration-resistant-prostate-cancer]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com